

BI-1935: A Technical Guide to a Potent Soluble Epoxide Hydrolase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BI-1935*

Cat. No.: *B15613023*

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Abstract

BI-1935 is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory lipid mediators. By preventing the degradation of epoxyeicosatrienoic acids (EETs), **BI-1935** offers a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and relevant experimental protocols for **BI-1935**, intended to support further research and development efforts.

Chemical Structure and Properties

BI-1935 is a nicotinamide derivative with a complex molecular architecture. Its structure is characterized by a central pyridine ring linked to a pyrazole moiety and an ethoxyethyl-substituted pyridone.

Table 1: Chemical Identifiers and Physicochemical Properties of **BI-1935**

Property	Value	Citation(s)
IUPAC Name	1-(2-ethoxyethyl)-6-oxo-N-[5-[3-(pyridin-3-yl)-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide	[1][2][3]
Molecular Formula	C ₂₄ H ₂₁ F ₃ N ₆ O ₃	[1][2]
Molecular Weight	498.47 g/mol	[2][4]
CAS Number	940954-41-6	[2][3]
SMILES String	<chem>CCOCCN1C=C(C(=O)C=C1)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F</chem>	[2]
InChI Key	KMESAVNRPDKZCQ-UHFFFAOYSA-N	[2][3]
Appearance	Solid	[2]
Purity	≥97%	[3]
Solubility	Soluble in DMSO	[2]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.	[2][3]

Pharmacological Properties

BI-1935 is a highly potent and selective inhibitor of soluble epoxide hydrolase (sEH). Its mechanism of action involves the stabilization of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with anti-inflammatory and vasodilatory properties.

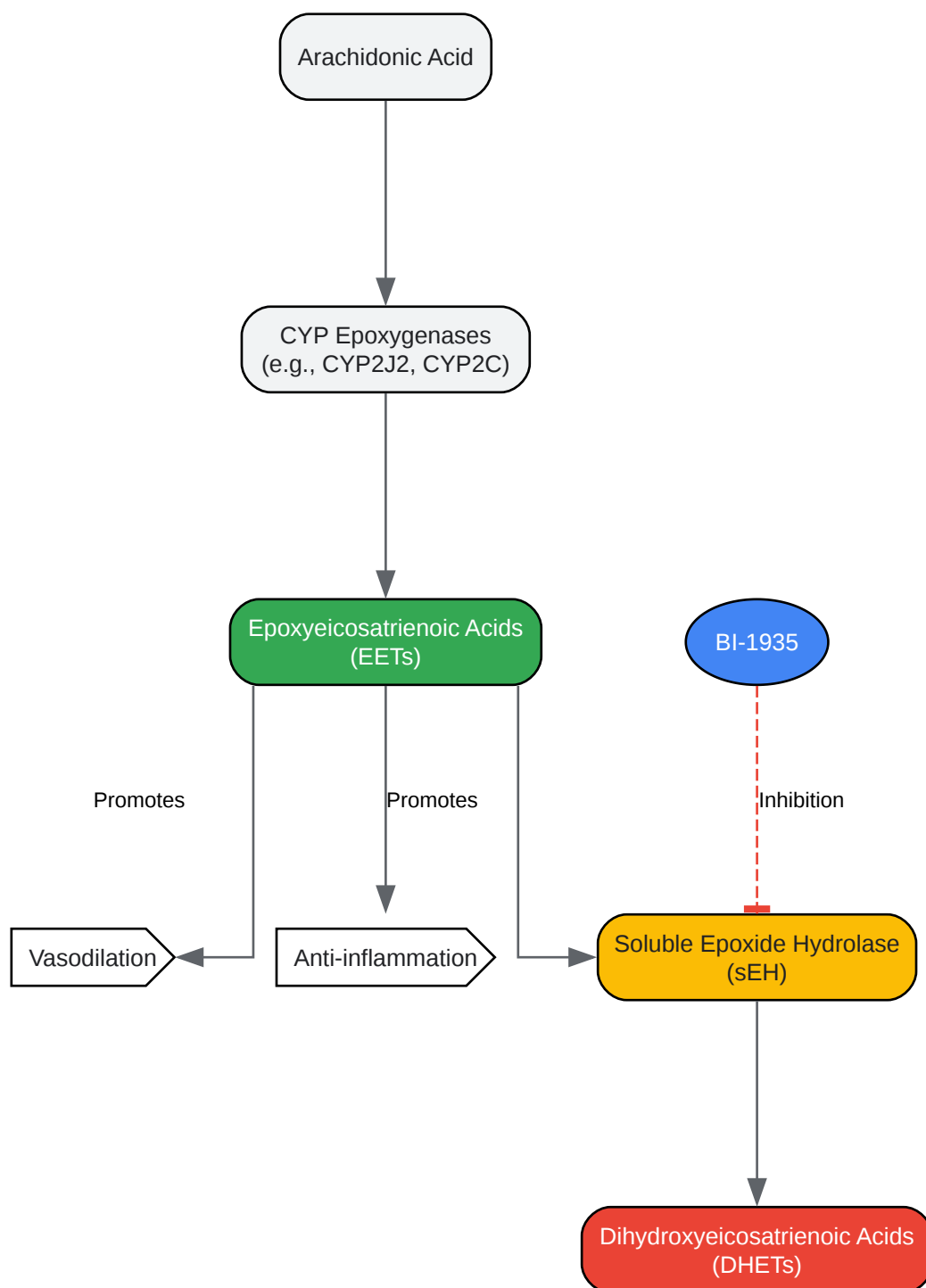
Table 2: Pharmacological Profile of **BI-1935**

Parameter	Value	Description	Citation(s)
Target	Soluble Epoxide Hydrolase (sEH)	An enzyme that hydrolyzes EETs to their less active diol forms (DHETs).	[5]
IC ₅₀	7 nM	The half-maximal inhibitory concentration against human sEH, indicating high potency.	[5]
Selectivity	Good selectivity against hCYP epoxygenases 2J2/2C9/2C19 and IL-2 (>100-fold).	Demonstrates specificity for sEH over other enzymes involved in related pathways. Significant inhibition was observed for DAT (82%) and Sigma 1 (50%) at 10 µM.	[5]
In Vivo Activity	Dose-dependent effect on mean arterial pressure in Dahl salt-sensitive rats.	Shows efficacy in a relevant animal model of hypertension.	[5]
Negative Control	BI-2049 (structurally similar, but inactive)	A crucial tool for validating the on-target effects of BI-1935 in experiments.	

Signaling Pathway

BI-1935 modulates the arachidonic acid metabolic pathway by inhibiting soluble epoxide hydrolase. This intervention prevents the conversion of biologically active epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. The

accumulation of EETs leads to various downstream effects, including vasodilation and reduced inflammation.



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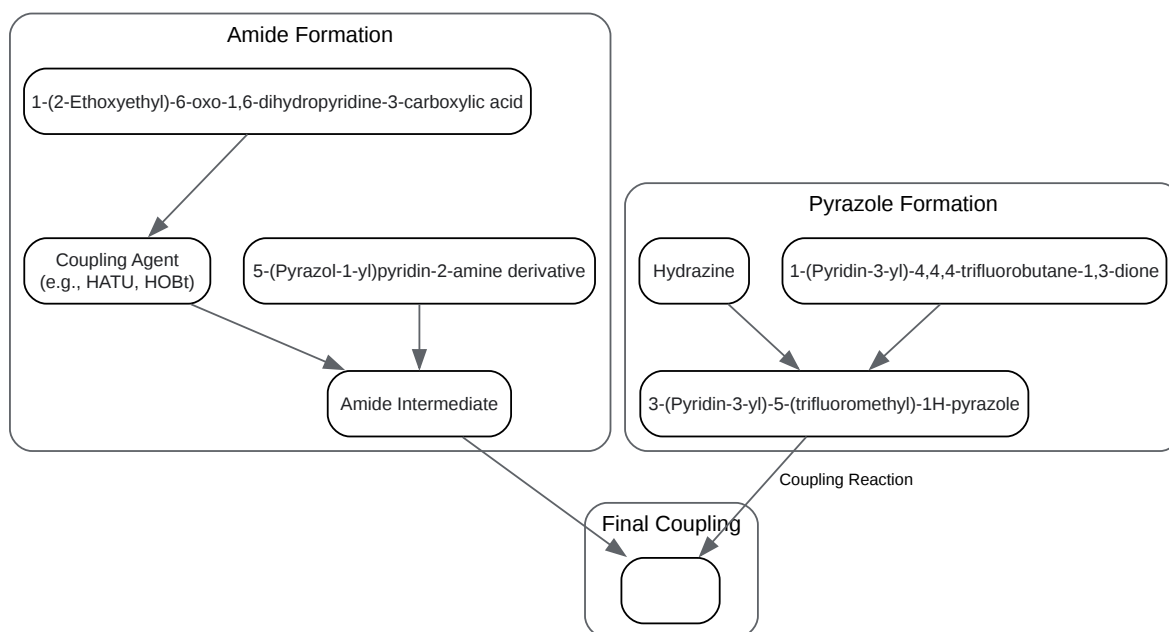
Caption: **BI-1935** inhibits sEH, increasing EET levels and promoting beneficial effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **BI-1935**. These protocols are based on established methods for similar compounds and should be optimized for specific experimental conditions.

Synthesis of BI-1935 (Representative Protocol)

The synthesis of **BI-1935**, a nicotinamide derivative, can be approached through a multi-step process involving the formation of key amide and pyrazole intermediates. The following is a representative synthetic workflow.



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Caption: Representative synthetic workflow for **BI-1935**.

Materials:

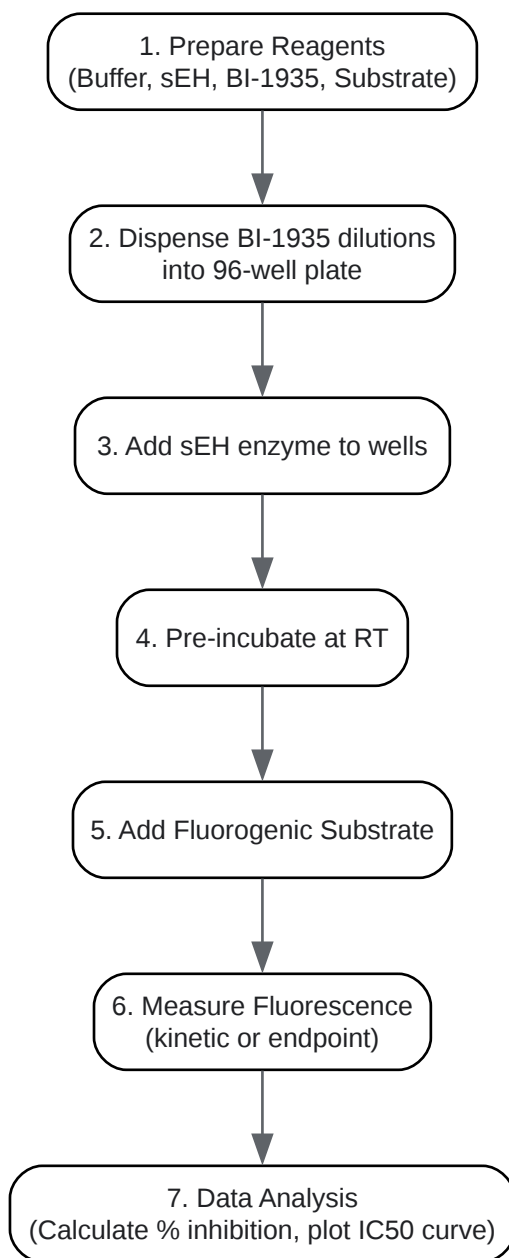
- 1-(2-Ethoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 5-(3-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-2-amine
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Standard glassware for organic synthesis
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Chromatography equipment (e.g., silica gel for column chromatography)

Procedure:

- Amide Coupling: a. To a solution of 1-(2-ethoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add 5-(3-(pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)pyridin-2-amine (1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
- Work-up and Purification: a. Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by silica gel column chromatography to yield **BI-1935**.

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the IC₅₀ of **BI-1935** against soluble epoxide hydrolase using a fluorogenic substrate.



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Caption: Workflow for the in vitro sEH inhibition assay.

Materials:

- Recombinant human sEH
- **BI-1935**

- sEH fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester (PHOME))
- Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
- DMSO
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Reagent Preparation: a. Prepare a stock solution of **BI-1935** in DMSO (e.g., 10 mM). b. Perform serial dilutions of the **BI-1935** stock solution in assay buffer to obtain a range of concentrations (e.g., from 1 μ M to 0.01 nM). c. Dilute the recombinant human sEH in assay buffer to the desired working concentration. d. Prepare the sEH substrate solution in assay buffer.
- Assay Protocol: a. To the wells of a 96-well plate, add 2 μ L of the **BI-1935** dilutions. For control wells, add 2 μ L of DMSO. b. Add 100 μ L of the diluted sEH enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes. d. Initiate the reaction by adding 100 μ L of the substrate solution to each well. e. Immediately measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed time.
- Data Analysis: a. Calculate the rate of reaction for each concentration of **BI-1935**. b. Determine the percent inhibition relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the **BI-1935** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Protocol: Blood Pressure Measurement in Dahl Salt-Sensitive Rats

This protocol outlines a general procedure for evaluating the effect of **BI-1935** on blood pressure in a hypertensive rat model.^{[6][7][8]}

Materials:

- Dahl salt-sensitive (SS) rats
- **BI-1935**
- Vehicle (e.g., 0.5% hydroxyethylcellulose in water)
- High-salt diet (e.g., 4-8% NaCl)
- Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment
- Oral gavage needles

Procedure:

- Animal Acclimatization and Diet: a. Acclimatize Dahl SS rats to the housing conditions for at least one week. b. Place the rats on a high-salt diet to induce hypertension.
- Blood Pressure Monitoring: a. Implant telemetry transmitters for continuous blood pressure monitoring or acclimatize the rats to the tail-cuff measurement procedure. b. Record baseline blood pressure for several days before starting the treatment.
- Drug Administration: a. Prepare a formulation of **BI-1935** in the vehicle at the desired concentrations. b. Administer **BI-1935** or vehicle to the rats via oral gavage daily for the duration of the study.
- Data Collection and Analysis: a. Continuously monitor blood pressure throughout the study. b. Compare the changes in mean arterial pressure in the **BI-1935**-treated groups to the vehicle-treated control group. c. Perform statistical analysis to determine the significance of the observed effects.

Conclusion

BI-1935 is a valuable research tool for investigating the role of soluble epoxide hydrolase in health and disease. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at exploring the therapeutic potential of sEH inhibition. The information

and protocols provided in this guide are intended to facilitate further research into the promising pharmacological profile of **BI-1935**.

Disclaimer: **BI-1935** is for research use only and not for human or veterinary use. The experimental protocols provided are for guidance and should be adapted and optimized for specific laboratory conditions.

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- To cite this document: BenchChem. [BI-1935: A Technical Guide to a Potent Soluble Epoxide Hydrolase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613023#bi-1935-chemical-structure-and-properties]

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